molecular formula C7H8BrN3S B058342 N-(3-bromophenyl)hydrazinecarbothioamide CAS No. 116567-17-0

N-(3-bromophenyl)hydrazinecarbothioamide

Cat. No. B058342
CAS RN: 116567-17-0
M. Wt: 246.13 g/mol
InChI Key: MAPPIIPCKZAUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C7H8BrN3S and a molecular weight of 246.128 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of N-(3-bromophenyl)hydrazinecarbothioamide consists of a bromophenyl group attached to a hydrazinecarbothioamide group . The average mass of the molecule is 246.128 Da, and the monoisotopic mass is 244.962219 Da .


Physical And Chemical Properties Analysis

N-(3-bromophenyl)hydrazinecarbothioamide has a molecular formula of C7H8BrN3S and a molecular weight of 246.128 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Proteomics Research

“N-(3-bromophenyl)hydrazinecarbothioamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomic applications such as protein identification, protein-protein interaction studies, and the exploration of post-translational modifications.

Synthesis of Arylidene-Hydrazinyl-Thiazolines

This compound is used in the synthesis of arylidene-hydrazinyl-thiazolines . These are a class of organic compounds containing a thiazoline ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The synthesis involves reacting N-(3-chlorophenyl)hydrazinecarbothioamide with different aromatic aldehydes, followed by cyclization .

Transition Metal Complexes

“N-(3-bromophenyl)hydrazinecarbothioamide” can be used to form transition metal complexes . These complexes have a metal center that is bound to surrounding ligands. They are of interest due to their potential applications in various fields such as catalysis, materials science, and medicine .

Biological Activities

Thiosemicarbazones and their metal complexes, which can be synthesized from “N-(3-bromophenyl)hydrazinecarbothioamide”, have been found to exhibit a wide range of biological properties . These include antituberculosis, antifungal, antiviral, antimicrobial, antimalarial, antiprotozoal, antitumor, and anticancer activities .

Drug Development

Several synthetic thiosemicarbazone derivatives, which can be synthesized from “N-(3-bromophenyl)hydrazinecarbothioamide”, are already in the market such as triapine, marboran, and thioacetazone . These drugs have shown broad spectrum antitumor activity, antiviral activity against vaccinia and cowpox virus infections, and are used as a second line drug for tuberculosis treatment .

Preparation of Heterocyclic Rings

Aldehyde thiosemicarbazones, which can be synthesized from “N-(3-bromophenyl)hydrazinecarbothioamide”, are appropriate substrates for the preparation of five or six membered heterocyclic rings that contain two heteroatoms . These heterocyclic compounds are of interest due to their frequent appearance in natural products and medicinal drugs .

properties

IUPAC Name

1-amino-3-(3-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPPIIPCKZAUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427702
Record name N-(3-Bromophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116567-17-0
Record name N-(3-Bromophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)hydrazinecarbothioamide
Reactant of Route 2
N-(3-bromophenyl)hydrazinecarbothioamide
Reactant of Route 3
N-(3-bromophenyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)hydrazinecarbothioamide
Reactant of Route 5
N-(3-bromophenyl)hydrazinecarbothioamide
Reactant of Route 6
N-(3-bromophenyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.